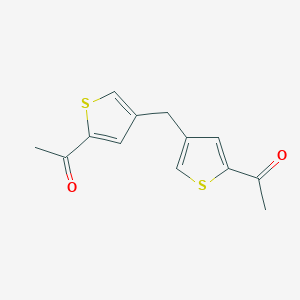
1,1'-(methylenedi-4,2-thienediyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(Methylenedi-4,2-thienediyl)diethanone, also known as MTD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MTD is a member of the thienylketone family and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 1,1'-(methylenedi-4,2-thienediyl)diethanone is not fully understood, but it is believed to act through the inhibition of inflammatory cytokines and the modulation of cellular signaling pathways. This compound has also been shown to induce the expression of antioxidant enzymes, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-(methylenedi-4,2-thienediyl)diethanone in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, this compound is not widely available and can be expensive to synthesize. Additionally, more research is needed to fully understand the potential side effects and limitations of using this compound in therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1,1'-(methylenedi-4,2-thienediyl)diethanone. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of this compound in humans.
Méthodes De Synthèse
1,1'-(methylenedi-4,2-thienediyl)diethanone can be synthesized through a multistep process involving the reaction of 2-acetylthiophene with ethyl cyanoacetate followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through acid-catalyzed hydrolysis of the intermediate.
Applications De Recherche Scientifique
1,1'-(methylenedi-4,2-thienediyl)diethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to exhibit anticancer properties, specifically in the inhibition of cancer cell proliferation and the induction of apoptosis.
Propriétés
IUPAC Name |
1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-8(14)12-4-10(6-16-12)3-11-5-13(9(2)15)17-7-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQOVQXBGMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

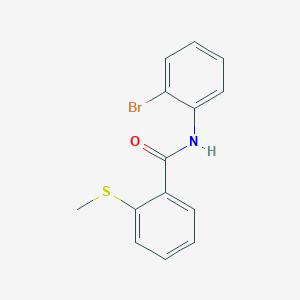
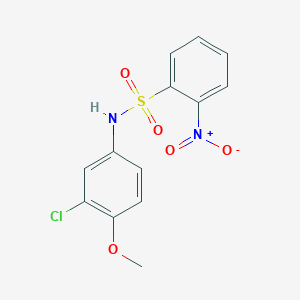
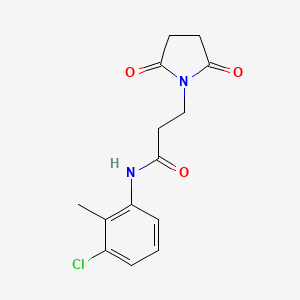
![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
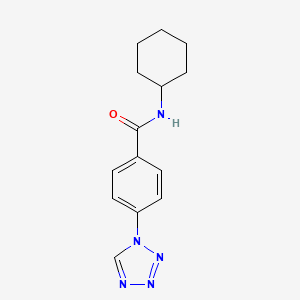
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)
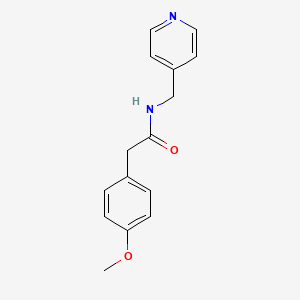
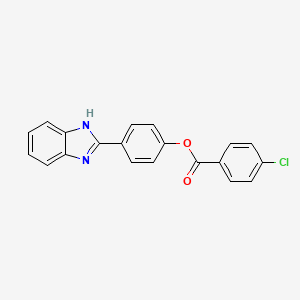
![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
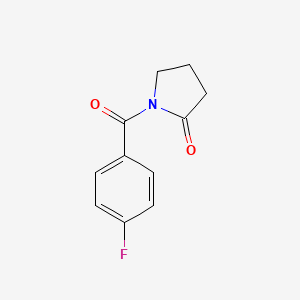
![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
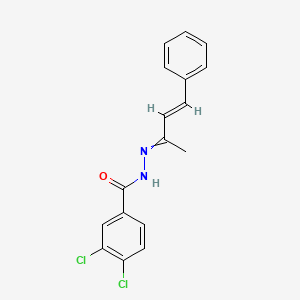
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)